molecular formula C23H18FNO3 B15079305 Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 302913-63-9

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B15079305
CAS No.: 302913-63-9
M. Wt: 375.4 g/mol
InChI Key: STLUHXLWVJUKME-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a pyrroloquinoline derivative characterized by a 4-fluorobenzoyl substituent at position 1 and a methyl group at position 7 of the heterocyclic core. Its molecular formula is C23H18FNO3, with a molecular weight of 387.40 g/mol. Key spectral data include:

  • FT-IR: 2980 cm⁻¹ (C-H stretch), 1701 cm⁻¹ (ester C=O), 1636 cm⁻¹ (amide C=O) .
  • ¹H-NMR: δ 8.25 (H9, singlet), 4.41–4.37 (ester CH₂), 2.73 (CH₃), and 1.57–1.27 (CH₂CH₃) .
  • ¹³C-NMR: δ 184.6 (benzoyl carbonyl), 164.2 (ester carbonyl) .

This compound is synthesized via cyclocondensation of quinolium bromides with ethyl propiolate in the presence of K₂CO₃, yielding 50.5–66.7% after purification .

Properties

CAS No.

302913-63-9

Molecular Formula

C23H18FNO3

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C23H18FNO3/c1-3-28-23(27)18-13-21(22(26)15-5-8-17(24)9-6-15)25-19-10-4-14(2)12-16(19)7-11-20(18)25/h4-13H,3H2,1-2H3

InChI Key

STLUHXLWVJUKME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)F)C=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate typically involves the reaction of lepidine (4-methylquinoline) with phenacyl bromides in acetone at room temperature to form quaternary salts. These salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) solvent to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its larvicidal activity is attributed to its ability to disrupt the normal physiological processes of mosquito larvae, leading to mortality . The compound may also interact with enzymes and receptors in microbial cells, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The 4-fluorobenzoyl group in the target compound can be replaced with other substituents, altering physicochemical and biological properties:

Compound (R = substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
4-Fluoro (target compound) C23H18FNO3 387.40 Not reported δ 8.25 (H9, s); IR 1701 cm⁻¹
4-Chloro C23H18ClNO3 391.85 Not reported IR: 1708 cm⁻¹ (ester C=O)
4-Bromo C23H18BrNO3 436.30 Not reported No spectral data available
4-Methoxy C24H21NO4 387.44 Not reported Predicted CCS (Ų): 192.4 [M+H]+
3,4,5-Trimethoxy C26H25NO6 447.48 231–234 IR: 1694 cm⁻¹; δ 3.92 (OCH₃)

Key Observations :

  • Electron-donating groups (OCH₃) : Improve solubility but may reduce metabolic stability.

Substituent Variations on the Pyrroloquinoline Core

The methyl group at position 7 can be replaced or repositioned:

Compound Core Substituent Molecular Formula Key Data
7-Methyl (target compound) CH₃ at C7 C23H18FNO3 δ 2.73 (CH₃)
5-Methyl (analog) CH₃ at C5 C23H18FNO3 δ 2.71 (CH₃)
7-Methoxy OCH₃ at C7 C23H18FNO4 m.p. 187–188°C; δ 3.92 (OCH₃)

Key Observations :

  • Methyl vs.
  • Positional isomers (5- vs. 7-methyl) : Affect molecular planarity and π-π stacking interactions with biological targets .

Biological Activity

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic compound belonging to the pyrroloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and antitubercular activities, supported by empirical data and case studies.

Chemical Structure and Properties

  • Molecular Formula: C23H18FNO3
  • CAS Number: 302913-63-9
  • IUPAC Name: this compound

The structure features a pyrroloquinoline core with a 4-fluorobenzoyl substituent, which is pivotal for its biological activity.

Antitubercular Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoline exhibit significant antitubercular properties. Specifically, this compound was tested against Mycobacterium tuberculosis strains.

Case Study Findings

A study evaluated various pyrroloquinoline derivatives for their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. The results indicated that:

  • MIC Range: 8–128 µg/mL
  • Most Effective Compound: Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate exhibited an MIC of 8 µg/mL against H37Rv and 16 µg/mL against multidrug-resistant strains .

Antifungal Activity

This compound has also shown promising antifungal activity against Candida albicans.

In Vitro Testing Results

In a comparative study against fluconazole:

CompoundMIC (µg/mL)
BQ-010.8
BQ-0212.5
BQ-030.8
BQ-041.6
BQ-050.8
BQ-060.4
BQ-070.4
BQ-080.4

The derivatives BQ-06, BQ-07, and BQ-08 demonstrated the highest inhibitory potential at MIC values of 0.4 µg/mL . This indicates that these compounds are significantly more potent than fluconazole at standard concentrations.

Antibacterial Activity

The compound's antibacterial properties have been assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results suggest that the compound exhibits broad-spectrum antibacterial activity.

Summary of Antibacterial Efficacy

Research indicates that the compound can effectively inhibit bacterial growth at low concentrations, although specific MIC values were not detailed in the available literature.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. Molecular docking studies have suggested favorable binding interactions with target proteins associated with bacterial and fungal metabolism .

Pharmacokinetic Properties

In silico evaluations of pharmacokinetic properties indicate that many derivatives of this compound exhibit favorable drug-like characteristics, including good absorption and distribution profiles . These findings suggest potential for further development as therapeutic agents.

Q & A

Basic: What is the standard synthetic route for this compound?

Answer:
The compound is synthesized via a quinolinium N-ylide-mediated cyclization. A typical procedure involves reacting 6-methylquinoline with phenacyl bromide and ethyl propiolate in propylene oxide under stirring at room temperature for 40 hours. The solvent is partially evaporated, followed by methanol addition and recrystallization from chloroform-methanol to yield the product (58–60% yield). Key steps include N-ylide formation and [3+2] cycloaddition .

Basic: What spectroscopic methods confirm its structure?

Answer:
Structural confirmation relies on:

  • ¹H/¹³C-NMR : Distinct signals include δ 1.39 (t, CH2CH3), δ 3.92 (s, 7-Me), δ 8.12 (dd, aromatic H-2’/6’), and δ 183.2 (COAr). Fluorine coupling (J = 250.5 Hz for C-4’) is observed in ¹³C-NMR .
  • FT-IR : Peaks at 1694 cm⁻¹ (ester C=O) and 1634 cm⁻¹ (benzoyl C=O) .
  • Elemental analysis : Matches calculated C/H/N percentages (e.g., C 70.58%, H 4.64%, N 3.58%) .

Advanced: How do substituents on the benzoyl group influence reaction efficiency?

Answer:
Substituents significantly affect yields and stability:

  • Electron-withdrawing groups (e.g., 4-fluoro) improve reaction rates due to enhanced electrophilicity of the benzoyl moiety, yielding 58–60%.
  • Bulkier substituents (e.g., 4-chloro) reduce yields (52%) due to steric hindrance during cycloaddition .
  • Melting points correlate with substituent polarity: 4-fluoro derivatives (mp 187–188°C) vs. 4-methoxy analogs (mp 151–153°C) .

Advanced: How can computational methods predict its biological activity?

Answer:

  • Docking studies : Analogous pyrroloquinoline derivatives show affinity for bacterial DNA gyrase. Use AutoDock Vina with PDB: 1KZN to model interactions .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 4-fluoro) with antimicrobial activity trends observed in fluoroquinolone analogs .

Basic: What analytical techniques ensure purity?

Answer:

  • HPLC : Use a C18 column (MeCN:H2O = 70:30) to confirm >95% purity.
  • TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane = 1:2, Rf ~0.5) .
  • Elemental analysis : Validate stoichiometric C/H/N ratios to rule out byproducts .

Advanced: How to address discrepancies in reported melting points?

Answer:
Variations arise from:

  • Crystallization solvents : Chloroform-methanol yields higher-melting polymorphs vs. ethanol .
  • Substituent effects : Compare homologous compounds (e.g., 7-methoxy vs. 7-methyl analogs) to isolate structural contributions .

Advanced: What strategies optimize synthesis for scale-up?

Answer:

  • Solvent choice : Replace propylene oxide with DMF to enhance solubility of intermediates.
  • Catalysis : Add 5 mol% CuI to accelerate cycloaddition (reduces time from 40 hrs to 12 hrs) .
  • Workup : Use liquid-liquid extraction (CH2Cl2/H2O) instead of evaporation for higher recovery .

Basic: What are its potential applications in drug discovery?

Answer:

  • Antimicrobial scaffolds : Structural analogs (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) inhibit DNA gyrase. Test via MIC assays against S. aureus and E. coli .
  • Anticancer agents : Pyrrolo-fused heterocycles exhibit cytotoxicity via topoisomerase inhibition. Use MTT assays on HeLa cells .

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